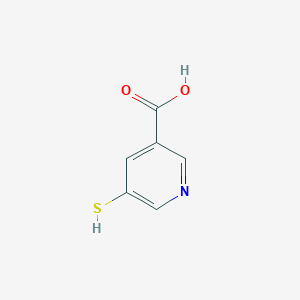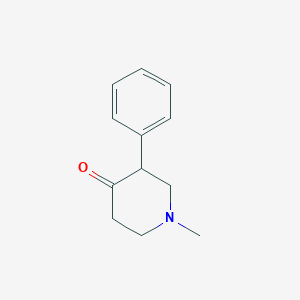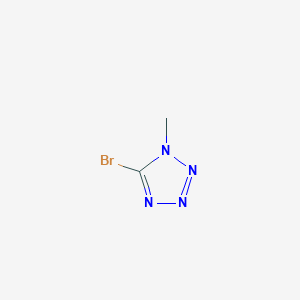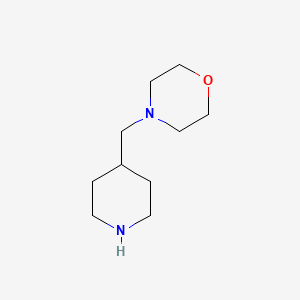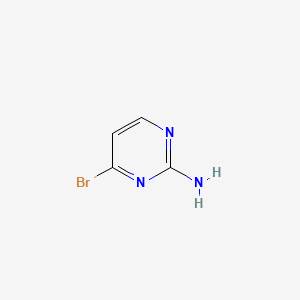![molecular formula C8H9N5O2 B1281486 5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 70371-55-0](/img/structure/B1281486.png)
5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
Descripción general
Descripción
The compound 5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities.
Synthesis Analysis
The synthesis of related pyrimido[4,5-d]pyrimidine derivatives has been achieved through the reactions of 6-[(dimethylamino)methylene]aminouracil with various heterocumulenes such as aryl isocyanates and isothiocyanates. This process results in the formation of novel pyrimido[4,5-d]pyrimidines in excellent yields after the elimination of dimethylamine from the cycloadducts and subsequent tautomerisation. The synthesis is performed under thermal conditions, providing a direct and convenient method for obtaining these derivatives .
Molecular Structure Analysis
Chemical Reactions Analysis
The chemical behavior of 5-amino derivatives of pyrrolopyrimidines has been studied, showing that their oxidation leads to the formation of tetrazenes and products of deamination. The outcome of these reactions is influenced by the type of oxidizing agent and the reaction conditions. These findings suggest that the 5-amino group in pyrimidine derivatives is reactive and can undergo various chemical transformations .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis of Pyrimido[4,5-d]pyrimidones : A study by Hamama et al. (2012) discusses the synthesis of pyrimido[4,5-d]pyrimidones, where 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione reacts with primary aromatic or heterocyclic amines and formaldehyde or aromatic (heterocyclic) aldehydes to form these compounds.
Formation of Pyrimido[4,5-b]azepine Derivatives : The work of Inazumi et al. (1994) shows the formation of pyrimido[4,5-b]azepine derivatives from 6-(alk-2-enylamino)-1,3-dimethyl-5-[(substituted imino)methyl]pyrimidine-2,4(1H,3H)-diones through an intramolecular ene reaction.
Regioselective Amination of Condensed Pyrimidines : Gulevskaya et al. (1994) found that 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2, 4-(1H,3H)dione reacts with alkylamides in liquid ammonia, leading to 7-amino derivatives, illustrating a case of regioselective amination of condensed pyrimidines (Gulevskaya et al., 1994).
Synthesis of Pyrido[2,3-d]pyrimidines : Research by Su and Watanabe (1982) demonstrates the synthesis of pyrido[2,3-d]pyrimidines from 5-cyano-1,3-dimethyluracil and ketones, further expanding the scope of pyrimidine-based compounds.
Preparation of Pyrimido[4,5-b][1,4]diazepines : A study by Taghavi-Moghadam et al. (1999) describes a facile procedure for preparing pyrimido[4,5-b][1,4]diazepines from 6-amino-5-arylideneamino-1,3-dimethyluracils and triethyl orthoacetate.
Synthesis of Pyridine-Pyrimidines : Rahmani et al. (2018) report an efficient synthesis of pyridine-pyrimidines catalyzed by an ionic liquid supported on functionalized nanosilica (Rahmani et al., 2018).
Propiedades
IUPAC Name |
5-amino-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-12-6-4(5(9)10-3-11-6)7(14)13(2)8(12)15/h3H,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHLHHGAZAMWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C(=O)N(C1=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500219 | |
| Record name | 5-Amino-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione | |
CAS RN |
70371-55-0 | |
| Record name | 5-Amino-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

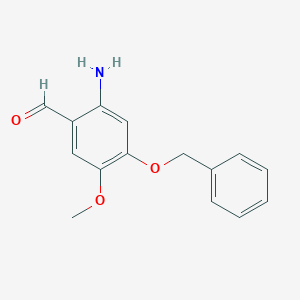
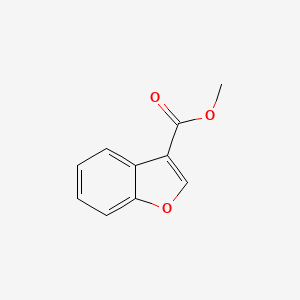
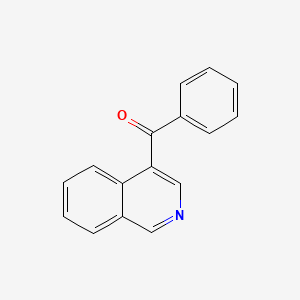
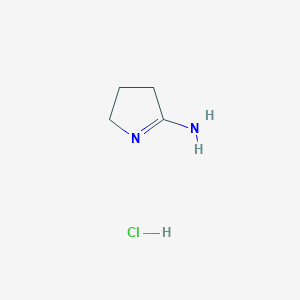
![2-[(3-Fluorobenzyl)thio]ethanol](/img/structure/B1281417.png)
